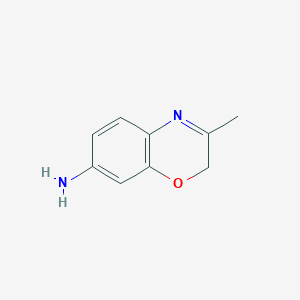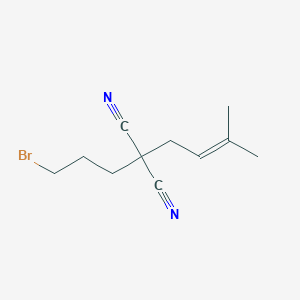
L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-phenylalanylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-phenylalanylglycine is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes. This particular compound is composed of several amino acids, each contributing to its unique properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-phenylalanylglycine involves the stepwise assembly of its constituent amino acids. The process typically employs solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may utilize liquid-phase peptide synthesis (LPPS) for certain steps to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-phenylalanylglycine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of disulfide bonds between cysteine residues.
Reduction: The reverse of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are frequently used.
Substitution: Various reagents, depending on the specific functional groups involved, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while reduction can lead to the cleavage of these bonds.
Scientific Research Applications
L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-phenylalanylglycine has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: Researchers use it to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound is used in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-phenylalanylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by the unique sequence and structure of the peptide, which allows for high specificity and affinity.
Comparison with Similar Compounds
Similar Compounds
- L-Leucyl-L-valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-phenylalanylglycine
- L-Alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-phenylalanylglycine
Uniqueness
L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-phenylalanylglycine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.
Properties
CAS No. |
642410-26-2 |
|---|---|
Molecular Formula |
C33H53N9O7 |
Molecular Weight |
687.8 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C33H53N9O7/c1-5-20(4)27(31(48)40-23(28(45)38-18-25(43)44)17-21-11-7-6-8-12-21)41-29(46)22(13-9-15-37-33(35)36)39-30(47)24-14-10-16-42(24)32(49)26(34)19(2)3/h6-8,11-12,19-20,22-24,26-27H,5,9-10,13-18,34H2,1-4H3,(H,38,45)(H,39,47)(H,40,48)(H,41,46)(H,43,44)(H4,35,36,37)/t20-,22-,23-,24-,26-,27-/m0/s1 |
InChI Key |
GAPSKWJLUXVAKV-PQJTZWKESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4,9-Trioxadispiro[4.2.4.2]tetradeca-6,13-diene](/img/structure/B12585938.png)
![5-Chloro-N-[3-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12585946.png)


![N-Methyl-1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-amine](/img/structure/B12585956.png)




![6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12585996.png)

![2-Methyl-6-{[tri(propan-2-yl)silyl]oxy}phenol](/img/structure/B12586014.png)


